molecular formula C14H19NO2 B10969763 N-cyclohexyl-3-methoxybenzamide

N-cyclohexyl-3-methoxybenzamide

Cat. No.: B10969763
M. Wt: 233.31 g/mol
InChI Key: LNIIHPOXLIONRR-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-methoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyclohexyl group attached to the nitrogen atom and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-3-methoxybenzamide typically involves the reaction of 3-methoxybenzoic acid with cyclohexylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-3-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-cyclohexyl-3-methoxybenzamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of poly (ADP-ribose) polymerase, an enzyme involved in DNA repair processes. By inhibiting this enzyme, this compound can affect cellular responses to DNA damage and potentially exhibit anti-cancer properties .

Comparison with Similar Compounds

Comparison: N-cyclohexyl-3-methoxybenzamide is unique due to the presence of the methoxy group at the 3-position of the benzene ring. This structural feature can influence its chemical reactivity and biological activity compared to similar compounds. For instance, the methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

N-cyclohexyl-3-methoxybenzamide

InChI

InChI=1S/C14H19NO2/c1-17-13-9-5-6-11(10-13)14(16)15-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,15,16)

InChI Key

LNIIHPOXLIONRR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2CCCCC2

Origin of Product

United States

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